

commercial availability and sourcing of (R)-ML375

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An In-depth Technical Guide to (R)-ML375: Commercial Availability and Sourcing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, sourcing, and key experimental data related to **(R)-ML375**. While the (R)-enantiomer itself is inactive, it is often used as a negative control for its pharmacologically active counterpart, (S)-ML375, a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).

Commercial Availability

(R)-ML375 is readily available from several commercial suppliers, facilitating its use in research and development. Below is a summary of its availability from prominent vendors.

Supplier	Catalog Number	Purity	Notes
MedchemExpress	HY-12567A	98.19%[1]	Also available as part of various compound libraries.
Sigma-Aldrich	Not explicitly found for (R)-ML375, but they carry the active (S)-enantiomer, ML375.	≥98% (HPLC)[2]	



Sourcing and Synthesis

The active compound, (S)-ML375 (also referred to as ML375 or VU0483253), was identified through a functional high-throughput screen. The racemic mixture was synthesized, and the enantiomers were subsequently separated.[3] The (S)-enantiomer was found to possess all the M5 negative allosteric modulator activity, while the (R)-enantiomer was inactive.[3]

A general synthetic scheme involves the condensation of 2-(4-chlorobenzoyl)benzoic acid with ethylenediamine to form the core imidazoisoindolone scaffold. This is followed by acylation with 3,4-difluorobenzoyl chloride to yield the racemic product.[3] The enantiomers can then be separated using chiral supercritical fluid chromatography (SFC).[3]

Physicochemical and Pharmacokinetic Properties of (S)-ML375

The following tables summarize the key in vitro and in vivo properties of the active (S)-enantiomer.

Table 1: In Vitro Activity of (S)-ML375[3][4]

Parameter	Species	Value
M5 IC50	Human	300 nM
Rat	790 nM	
M1-M4 IC50	Human & Rat	>30 μM

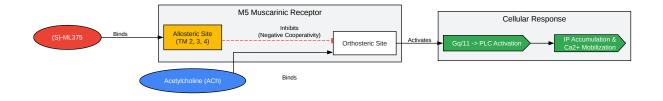
Table 2: Pharmacokinetic Parameters of (S)-ML375[3][5]



Parameter	Species	Value	Route
Clearance (CLp)	Rat	2.5 mL/min/kg	IV
Cynomolgus Monkey	3.0 mL/min/kg	IV	
Half-life (T1/2)	Rat	80 hr	IV
Cynomolgus Monkey	10 hr	IV	
Oral Bioavailability (%F)	Rat	80%	Oral
Cmax	Rat	1.4 μΜ	Oral
Tmax	Rat	7 hours	Oral

Mechanism of Action

(S)-ML375 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. [4][5] It does not bind to the orthosteric site where acetylcholine binds but rather to a novel allosteric site located at the interface of transmembrane helices 2, 3, and 4 of the receptor.[6] This binding results in a conformational change that reduces the affinity and/or efficacy of orthosteric agonists like acetylcholine.[7][8] This is demonstrated by a decrease in the potency of acetylcholine in functional assays and a slowing of the dissociation rate of radiolabeled antagonists from the receptor.[6]



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Caption: Signaling pathway of M5 receptor modulation by (S)-ML375.



Experimental ProtocolsIn Vivo Dissolution for Animal Studies

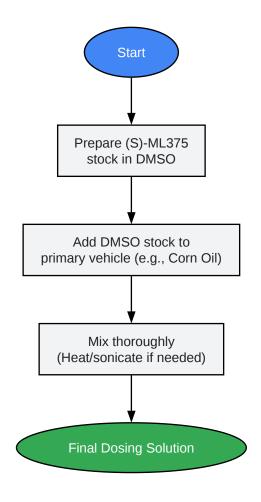
For in vivo experiments, (S)-ML375 can be prepared as a suspension. A common protocol involves the following steps:[5]

- Prepare a stock solution of (S)-ML375 in DMSO (e.g., 50 mg/mL).
- For a final solution, add the DMSO stock solution to corn oil. A typical ratio is 10% DMSO and 90% corn oil by volume.
- Mix thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
- It is recommended to prepare the working solution fresh on the day of use.

Another formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For a 2.5 mg/mL solution:

- Prepare a 25 mg/mL stock solution in DMSO.
- Add 100 μL of the DMSO stock to 400 μL of PEG300 and mix.
- Add 50 μL of Tween-80 and mix.
- Add 450 μL of saline to reach the final volume of 1 mL.





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Caption: Workflow for preparing (S)-ML375 for in vivo dosing.

In Vitro Functional Assays

Calcium Mobilization Assay:

This assay is used to determine the potency of M5 modulators.

- CHO cells stably expressing the human or rat M5 receptor are plated in 384-well plates.
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- (S)-ML375 is added to the wells at various concentrations.
- The cells are then stimulated with an EC80 concentration of acetylcholine.

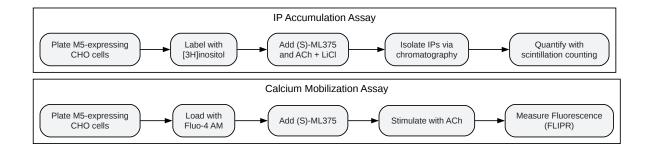


- The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a plate reader (e.g., FLIPR).
- IC50 values are calculated from the concentration-response curves.

Inositol Phosphate (IP) Accumulation Assay:

This assay measures the accumulation of inositol monophosphate, a downstream product of Gq/11 signaling.

- CHO-K1 cells expressing the human M5 receptor are plated.
- The cells are incubated with myo-[3H]inositol to label the phosphoinositide pools.
- The cells are then treated with (S)-ML375 followed by stimulation with acetylcholine in the presence of LiCl (to inhibit inositol monophosphatase).
- The reaction is terminated, and the cells are lysed.
- Total inositol phosphates are isolated using anion-exchange chromatography.
- The amount of [3H]IP is quantified by scintillation counting.



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Caption: Experimental workflows for in vitro functional assays.



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